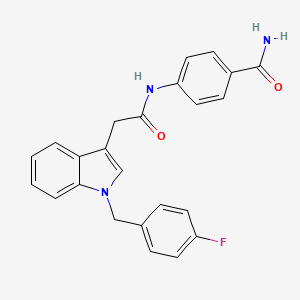

4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide

Descripción

Propiedades

IUPAC Name |

4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPATANWKJJJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole nitrogen.

The acetamido group is then attached via an acylation reaction, using acetic anhydride or acetyl chloride. Finally, the benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Types of Reactions:

Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: m-CPBA, potassium permanganate (KMnO4)

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)

Substitution: Halogenation reagents like N-bromosuccinimide (NBS), nitration reagents like nitric acid (HNO3)

Major Products:

Oxidation: Oxindole derivatives

Reduction: Amino derivatives

Substitution: Various substituted indole derivatives

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features:

- Indole Ring : Commonly found in numerous natural products and pharmaceuticals, contributing to its biological activity.

- 4-Fluorobenzyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Acetamido and Benzamide Functional Groups : Facilitate interactions through hydrogen bonding with target proteins.

Research indicates that 4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide exhibits several promising biological activities:

- Antitumor Properties : The compound shows potential against solid tumors, including colon and lung cancers. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors involved in tumor progression. The indole structure may mimic tryptophan, enhancing binding to tryptophan-binding proteins, while the fluorobenzyl group improves binding affinity through hydrophobic interactions.

- Binding Affinity Studies : Interaction studies have demonstrated that the compound can effectively bind to various biological targets. This binding capability is crucial for understanding its therapeutic mechanisms and guiding further drug design efforts.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in cancer research:

- Antitumor Efficacy : In vitro studies have shown that this compound has significant antiproliferative effects on various cancer cell lines. For instance, it demonstrated higher potency compared to standard treatments like afatinib in certain assays .

- Mechanistic Insights : Research has indicated that the compound's structural features allow it to engage in specific interactions with proteins related to tumor growth. This insight is critical for developing targeted therapies aimed at inhibiting cancer progression.

- Comparative Studies : The compound has been compared with other similar structures to evaluate its efficacy. The unique fluorine substitution enhances its electronic properties, potentially leading to improved selectivity and potency against certain biological targets compared to analogs without such modifications.

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins. The fluorobenzyl group can enhance the binding affinity through hydrophobic interactions, while the acetamido and benzamide groups can form hydrogen bonds with the target protein.

Comparación Con Compuestos Similares

Structural Analogues in Apoptosis Induction

Compounds with 4-fluorobenzyl-indole scaffolds have been studied for apoptosis-inducing effects. Key examples include:

Key Findings :

Key Findings :

- SCRAs like FUB-144 and ADB-FUBIATA prioritize ester/ketone functional groups for receptor binding, whereas the target compound’s benzamide group may reduce CB1/CB2 affinity .

- The absence of a metabolically labile ester group (e.g., in FUB-AMB) in the target compound suggests improved stability in vivo .

Patent-Based Structural Variants

Patent literature () discloses compounds with morpholinyl, piperidinyl, and alkylamino substituents on similar scaffolds. For example:

- 4-(Morpholin-4-yl)but-2-enamido : Exhibits enhanced solubility due to the morpholine ring.

- 4-(tert-Butylamino)but-2-enamido: Increased lipophilicity improves blood-brain barrier penetration.

Comparison with Target Compound :

- The target’s benzamide group lacks the basic nitrogen present in these variants, likely reducing CNS penetration but improving peripheral activity .

Actividad Biológica

4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with similar compounds.

Structural Characteristics

The compound features:

- Indole Ring : A common motif in many biologically active compounds.

- 4-Fluorobenzyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Acetamido and Benzamide Functional Groups : Facilitate interactions with proteins through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole structure can mimic tryptophan, allowing it to bind to tryptophan-binding proteins. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the acetamido and benzamide groups can form hydrogen bonds with target proteins.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor properties, particularly against solid tumors like colon and lung cancers. The mechanism of action likely involves:

- Inhibition of Tumor Growth : By interfering with specific signaling pathways involved in cell proliferation.

- Binding to Kinases : Interaction studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Interaction Studies

Studies have demonstrated that this compound can effectively bind to various biological targets. This binding is critical for understanding its therapeutic mechanisms and guiding further drug design efforts.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of the Indole Core : Often synthesized via Fischer indole synthesis.

- Introduction of the Fluorobenzyl Group : Achieved through nucleophilic substitution reactions.

- Attachment of Acetamido Group : Via acylation reactions using acetic anhydride or acetyl chloride.

- Formation of the Benzamide Moiety : Through amide coupling reactions using reagents like EDCI and HOBt .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Binding Affinity | Antitumor Activity |

|---|---|---|---|

| 4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide | Chlorine instead of Fluorine | Lower than Fluorine variant | Moderate |

| 4-(2-(1-(4-methylbenzyl)-1H-indol-3-yl)acetamido)benzamide | Methyl group substitution | Comparable to Fluorine variant | Moderate |

| 4-(2-(1-(4-bromobenzyl)-1H-indol-3-yl)acetamido)benzamide | Bromine instead of Fluorine | Lower than Fluorine variant | Low |

The presence of the fluorine atom in the benzyl group significantly alters the electronic properties of the molecule, enhancing its binding affinity and selectivity for certain biological targets compared to analogs with other halogen or alkyl substitutions .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including HeLa and HCT116, suggesting its potential as a chemotherapeutic agent .

- Neuropharmacology : Preliminary investigations indicate that it may also have effects on neurological disorders due to its ability to interact with neurotransmitter receptors .

Q & A

Basic: What synthetic routes are employed to prepare 4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide, and how is its structural integrity validated?

Answer:

The synthesis typically involves coupling the indole-acetic acid moiety to the benzamide core via amide bond formation. A common approach is to activate the carboxylic acid group (e.g., using HATU or EDC/HOBt) and react it with the amine group of the benzamide derivative. For structural validation:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm substituent positions, such as the 4-fluorobenzyl group and indole ring protons .

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula by matching calculated and observed mass-to-charge ratios .

- X-ray Crystallography: Resolves crystal structure for absolute stereochemical confirmation, as seen in analogous brominated benzimidazole derivatives .

Advanced: How do researchers design in vitro assays to evaluate this compound’s anticancer activity, and what parameters differentiate it from structurally similar indole derivatives?

Answer:

- Assay Design:

- Target Engagement: Use fluorescence polarization assays to measure binding affinity to Bcl-2/Mcl-1 proteins, critical apoptosis regulators .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination over 72 hours .

- Differentiation Parameters:

Advanced: What computational strategies predict the impact of the 4-fluorobenzyl group on this compound’s solubility and membrane permeability?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes the molecule’s geometry to compute dipole moments and polar surface area, correlating with solubility .

- Quantitative Structure-Property Relationship (QSPR): Train models using datasets of fluorinated benzamides to predict logP and aqueous solubility .

- Molecular Dynamics (MD) Simulations: Simulate lipid bilayer interactions to estimate permeability coefficients (e.g., P in Caco-2 cell models) .

Basic: Which chromatographic techniques are optimal for purifying this compound, and how is purity quantified?

Answer:

- Purification: Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) separates impurities. Flash chromatography (silica gel, ethyl acetate/hexane) is used for preliminary purification .

- Purity Validation:

Advanced: How is chemoproteomics utilized to map this compound’s protein targets in cancer cells?

Answer:

- Activity-Based Protein Profiling (ABPP): Incorporate a photoaffinity label or alkyne tag into the compound for click chemistry-based conjugation to biotin. Streptavidin pull-down followed by LC-MS/MS identifies bound proteins .

- Thermal Proteome Profiling (TPP): Monitor protein thermal stability shifts in lysates treated with the compound to infer target engagement .

- Data Analysis: Use STRING or DAVID databases to map enriched proteins to apoptosis or kinase signaling pathways .

Advanced: How do researchers address discrepancies in reported IC50_{50}50 values for analogues across studies?

Answer:

- Standardization: Adhere to NIH guidelines for assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis: Apply statistical models (e.g., mixed-effects regression) to adjust for inter-study differences in cell viability endpoints .

- Orthogonal Validation: Confirm activity in 3D spheroid models or patient-derived xenografts (PDX) to bypass 2D culture artifacts .

Basic: What safety protocols are critical when handling this compound in vitro?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct synthesis and weighing in a fume hood to avoid inhalation of fine particles .

- Emergency Procedures: For accidental exposure, rinse skin with soap/water for 15 minutes; irrigate eyes with saline solution .

Advanced: What in vivo models are suitable for assessing this compound’s pharmacokinetics and metabolic stability?

Answer:

- Rodent Models: Administer intravenously (IV) or orally (PO) to measure plasma half-life (t), C, and bioavailability. Use LC-MS/MS for quantitation .

- Metabolite Identification: Perform hepatic microsome incubations (human/rat) with NADPH cofactor, followed by UPLC-QTOF analysis to detect Phase I/II metabolites .

- Tissue Distribution: Radiolabel the compound (e.g., C) and quantify accumulation in organs via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.